molecular formula C21H15N3O6 B11648980 4-{[(6-{[(4-Carboxyphenyl)amino]carbonyl}pyridin-2-yl)carbonyl]amino}benzoic acid CAS No. 441314-18-7

4-{[(6-{[(4-Carboxyphenyl)amino]carbonyl}pyridin-2-yl)carbonyl]amino}benzoic acid

Cat. No.: B11648980
CAS No.: 441314-18-7
M. Wt: 405.4 g/mol
InChI Key: DPAJBYOFEKILNZ-UHFFFAOYSA-N
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Description

4-{6-[(4-CARBOXYPHENYL)CARBAMOYL]PYRIDINE-2-AMIDO}BENZOIC ACID is a complex organic compound with significant potential in various scientific fields. It is known for its unique structure, which includes both pyridine and benzoic acid moieties, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[(4-CARBOXYPHENYL)CARBAMOYL]PYRIDINE-2-AMIDO}BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-carboxyphenyl isocyanate with 2-amino-6-carboxypyridine under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, with a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-{6-[(4-CARBOXYPHENYL)CARBAMOYL]PYRIDINE-2-AMIDO}BENZOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{6-[(4-CARBOXYPHENYL)CARBAMOYL]PYRIDINE-2-AMIDO}BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-{6-[(4-CARBOXYPHENYL)CARBAMOYL]PYRIDINE-2-AMIDO}BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-bis[(4-carboxyanilino)carbonyl]pyridine
  • 4,6-Di(4-carboxyphenyl)pyrimidine

Uniqueness

4-{6-[(4-CARBOXYPHENYL)CARBAMOYL]PYRIDINE-2-AMIDO}BENZOIC ACID is unique due to its specific combination of pyridine and benzoic acid moieties, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

CAS No.

441314-18-7

Molecular Formula

C21H15N3O6

Molecular Weight

405.4 g/mol

IUPAC Name

4-[[6-[(4-carboxyphenyl)carbamoyl]pyridine-2-carbonyl]amino]benzoic acid

InChI

InChI=1S/C21H15N3O6/c25-18(22-14-8-4-12(5-9-14)20(27)28)16-2-1-3-17(24-16)19(26)23-15-10-6-13(7-11-15)21(29)30/h1-11H,(H,22,25)(H,23,26)(H,27,28)(H,29,30)

InChI Key

DPAJBYOFEKILNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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